Enantiomeric Configuration: (R) vs. (S) – Chiral Recognition
The (R)-enantiomer (CAS 1336715-38-8) and (S)-enantiomer (CAS 1336346-73-6) share identical predicted bulk physicochemical properties—boiling point 437.1±35.0 °C, density 1.261±0.06 g/cm³, and pKa 12.38–12.41—because these properties are enantiomer-independent [1]. However, the two enantiomers are physically distinct in any chiral environment: they exhibit equal and opposite specific optical rotation, elute at different retention times on chiral stationary phases, and display divergent—potentially opposite—biological activities at chiral targets such as enzymes and receptors [2]. For procurement purposes, selection of the correct enantiomer is therefore not a matter of purity preference but of functional necessity.
| Evidence Dimension | Enantiomeric identity (R vs. S absolute configuration) |
|---|---|
| Target Compound Data | (R)-enantiomer, CAS 1336715-38-8, specific optical rotation not reported in public databases [1] |
| Comparator Or Baseline | (S)-enantiomer, CAS 1336346-73-6; predicted bp 437.1±35.0 °C, density 1.261±0.06 g/cm³, pKa 12.38±0.10 |
| Quantified Difference | Identical predicted bulk properties; chiral differentiation is 100% in enantioselective systems (class-level principle) [2] |
| Conditions | Chiral HPLC, polarimetry, enantioselective catalysis, biological target engagement |
Why This Matters
In asymmetric synthesis or chiral biological assays, the (R)-enantiomer cannot be substituted by the (S)-enantiomer without complete loss or inversion of stereochemical outcome.
- [1] ChemSrc. (R)-4-(1-Amino-2-hydroxyethyl)benzamide. CAS 1336715-38-8. https://m.chemsrc.com/baike/3127063.html View Source
- [2] Traverse, J. et al. (2011). WO2011014494A1 – Enantio- and Stereo-Specific Syntheses of β-Amino-α-Hydroxy Amides. The patent establishes that stereochemical configuration is critical for biological activity of β-amino-α-hydroxy amides. View Source
